Methyl 4-chloro-3-fluorobenzoylformate
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Overview
Description
Methyl 4-chloro-3-fluorobenzoylformate is an organic compound with the molecular formula C9H6ClFO3. It is a derivative of benzoylformate, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-fluorobenzoylformate typically involves the esterification of 4-chloro-3-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of alternative catalysts and solvents that are more environmentally friendly is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-fluorobenzoylformate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Ester Hydrolysis: 4-chloro-3-fluorobenzoic acid.
Reduction: Methyl 4-chloro-3-fluorobenzyl alcohol.
Scientific Research Applications
Methyl 4-chloro-3-fluorobenzoylformate finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-chloro-3-fluorobenzoylformate exerts its effects depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. The molecular targets and pathways involved vary based on the specific application and the nature of the substituents introduced during the reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chlorobenzoylformate: Lacks the fluorine atom, which can affect its reactivity and applications.
Methyl 3-fluorobenzoylformate: Lacks the chlorine atom, leading to different chemical properties.
Methyl 4-bromo-3-fluorobenzoylformate: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and use in synthesis.
Uniqueness
Methyl 4-chloro-3-fluorobenzoylformate is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This dual substitution can lead to distinct reactivity patterns and make it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
methyl 2-(4-chloro-3-fluorophenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO3/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWDCTVANJUHNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC(=C(C=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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